IEDDA Reaction Kinetics: Methyltetrazine Outpaces Standard Click Chemistries
The methyltetrazine moiety of Methyltetrazine-PEG1-DBCO exhibits IEDDA reaction kinetics that are orders of magnitude faster than widely used copper-free click chemistries like SPAAC. This enables rapid bioconjugation at low concentrations, a critical factor for labeling scarce or sensitive biomolecules . The methyltetrazine-TCO reaction rate constant is approximately 1,400–2,000 M⁻¹s⁻¹ , compared to the DBCO-azide SPAAC rate constant of 0.34 M⁻¹s⁻¹ [1].
| Evidence Dimension | Second-order reaction rate constant |
|---|---|
| Target Compound Data | Methyltetrazine-TCO: 1,400–2,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | DBCO-azide (SPAAC): 0.34 M⁻¹s⁻¹; Cu-catalyzed Click (CuAAC): 10–100 M⁻¹s⁻¹ |
| Quantified Difference | IEDDA is ~4,100–5,900× faster than SPAAC and ~14–200× faster than CuAAC |
| Conditions | Methyltetrazine-TCO: 50% MeOH/PBS, 20°C; DBCO-azide: aqueous buffer, pH 7.4; CuAAC: typical conditions |
Why This Matters
Faster kinetics allow for lower reagent concentrations, shorter reaction times, and improved labeling efficiency of low-abundance targets, which is critical for preserving the integrity of delicate biomolecules and reducing non-specific binding.
- [1] Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. RCS Eng Ovid. https://rcseng.ovidds.com/ovidweb.cgi?T=JS&PAGE=fulltext&D=ovft&AN=01734751-202210140-00004 View Source
